molecular formula C11H10O3 B14124408 Allyl 2-oxo-2-phenylacetate

Allyl 2-oxo-2-phenylacetate

Cat. No.: B14124408
M. Wt: 190.19 g/mol
InChI Key: PMQKSRSJAUZEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{11})H({10})O(_{3}). This compound is an ester derivative, characterized by the presence of an allyl group attached to a 2-oxo-2-phenylacetate moiety. It is commonly used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl 2-oxo-2-phenylacetate can be synthesized through the esterification of phenylglyoxylic acid with allyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Allyl 2-oxo-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of allyl 2-oxo-2-phenylacetate involves its interaction with molecular targets through its ester and allyl functional groups. The compound can undergo hydrolysis to release phenylglyoxylic acid, which can further participate in various biochemical pathways. The allyl group can also engage in radical reactions, contributing to its reactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

prop-2-enyl 2-oxo-2-phenylacetate

InChI

InChI=1S/C11H10O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

PMQKSRSJAUZEAW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.